2,13-Octadecadien-1-ol
CAS No.:
Cat. No.: VC19800654
Molecular Formula: C18H34O
Molecular Weight: 266.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H34O |
|---|---|
| Molecular Weight | 266.5 g/mol |
| IUPAC Name | octadeca-2,13-dien-1-ol |
| Standard InChI | InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3 |
| Standard InChI Key | YCOMGIOWVNOOBC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=CCCCCCCCCCC=CCO |
Introduction
Chemical Identity and Structural Features
2,13-Octadecadien-1-ol (IUPAC name: octadeca-2,13-dien-1-ol) is a long-chain unsaturated alcohol with the molecular formula C₁₈H₃₂O. Its structure comprises an 18-carbon backbone with double bonds at C2–C3 and C13–C14 positions and a hydroxyl group at C1 (Fig. 1). The compound exists in four geometrical isomers: (2E,13E), (2E,13Z), (2Z,13E), and (2Z,13Z), each differing in the spatial arrangement of the double bonds . These isomers are synthesized via acetylene coupling reactions starting from diols such as 1,9-nonanediol, followed by stereoselective reductions to establish the desired E or Z configurations .
Table 1. Molecular descriptors of 2,13-octadecadien-1-ol
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₃₂O |
| Molecular weight | 264.45 g/mol |
| Double bond positions | Δ², Δ¹³ |
| Functional group | Primary alcohol (-OH) |
| Isomers | 2E,13E; 2E,13Z; 2Z,13E; 2Z,13Z |
Synthesis and Isomer-Specific Configurations
The synthesis of 2,13-octadecadien-1-ol involves multi-step organic transformations. A representative pathway begins with 1,9-nonanediol, which undergoes partial protection, followed by acetylene coupling to introduce the double bonds. Subsequent hydrogenation or Birch reduction selectively generates E or Z configurations (Table 2) . For example:
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Acetylene coupling: 1,9-Nonanediol is converted to a diyne intermediate.
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Partial hydrogenation: Lindlar catalyst yields Z-alkenes, while LiAlH₄ promotes E-geometry .
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Functional group manipulation: Terminal hydroxyl groups are introduced via oxidation-reduction sequences.
Table 2. Key reactions in isomer synthesis
| Isomer | Reduction Method | Catalyst/Reagent |
|---|---|---|
| 2E,13E | Birch reduction | LiAlH₄ |
| 2E,13Z | Partial hydrogenation | Pd/BaSO₄ (quinoline) |
| 2Z,13E | Sequential Lindlar hydrogenation | Pd/CaCO₃ |
| 2Z,13Z | Full hydrogenation | Pd/C |
Structural Elucidation via NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is pivotal for distinguishing isomers. The ¹H and ¹³C NMR chemical shifts of allylic protons and carbons are highly sensitive to double bond geometry (Tables 3–4) . For instance:
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The ¹H NMR signal for the C2 proton in (2E,13Z)-2,13-18:OH appears at δ 5.63 ppm (J = 15.4 Hz), whereas the (2Z,13Z) isomer resonates at δ 5.53 ppm (J = 11.0 Hz) .
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Allylic carbons (C3 in 2,13-18:OH) exhibit upfield shifts in Z-configured isomers due to reduced diamagnetic shielding .
Table 3. ¹H NMR data for 2,13-octadecadien-1-ol isomers (δ, ppm)
| Position | (2E,13E) | (2E,13Z) | (2Z,13E) | (2Z,13Z) |
|---|---|---|---|---|
| C1-H | 4.07 | 4.08 | 4.18 | 4.18 |
| C2-H | 5.65 | 5.63 | 5.54 | 5.53 |
| C3-H | 5.70 | 5.70 | 5.59 | 5.60 |
Table 4. ¹³C NMR data for 2,13-octadecadien-1-ol isomers (δ, ppm)
| Position | (2E,13E) | (2E,13Z) | (2Z,13E) | (2Z,13Z) |
|---|---|---|---|---|
| C1 | 63.8 | 63.8 | 58.5 | 58.5 |
| C2 | 128.9 | 128.8 | 128.3 | 128.3 |
| C3 | 133.5 | 133.6 | 133.3 | 133.2 |
Differentiation via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis on polar columns (e.g., DB-23) resolves isomers based on retention indices (KI) and mass spectral patterns :
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Retention order: (2E,13E)-18:OH elutes first (KI = 2,548), followed by (2Z,13E), (2E,13Z), and (2Z,13Z) (KI = 2,572) .
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Mass spectra: The relative intensity of the [M–H₂O]⁺ ion (m/z 248) distinguishes 2,13-18:OH (7% intensity) from 3,13-18:OH (1%) .
Table 5. GC retention indices (DB-23 column)
| Isomer | Retention Index (KI) |
|---|---|
| 2E,13E | 2,548 |
| 2Z,13E | 2,559 |
| 2E,13Z | 2,565 |
| 2Z,13Z | 2,572 |
Applications in Chemical Ecology and Pest Management
The precise synthesis and characterization of 2,13-octadecadien-1-ol isomers enable their use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume